

A Comparative Analysis of AVE 0991 and Losartan in Preclinical Cardiovascular Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AVE 0991 sodium salt

Cat. No.: B605699

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

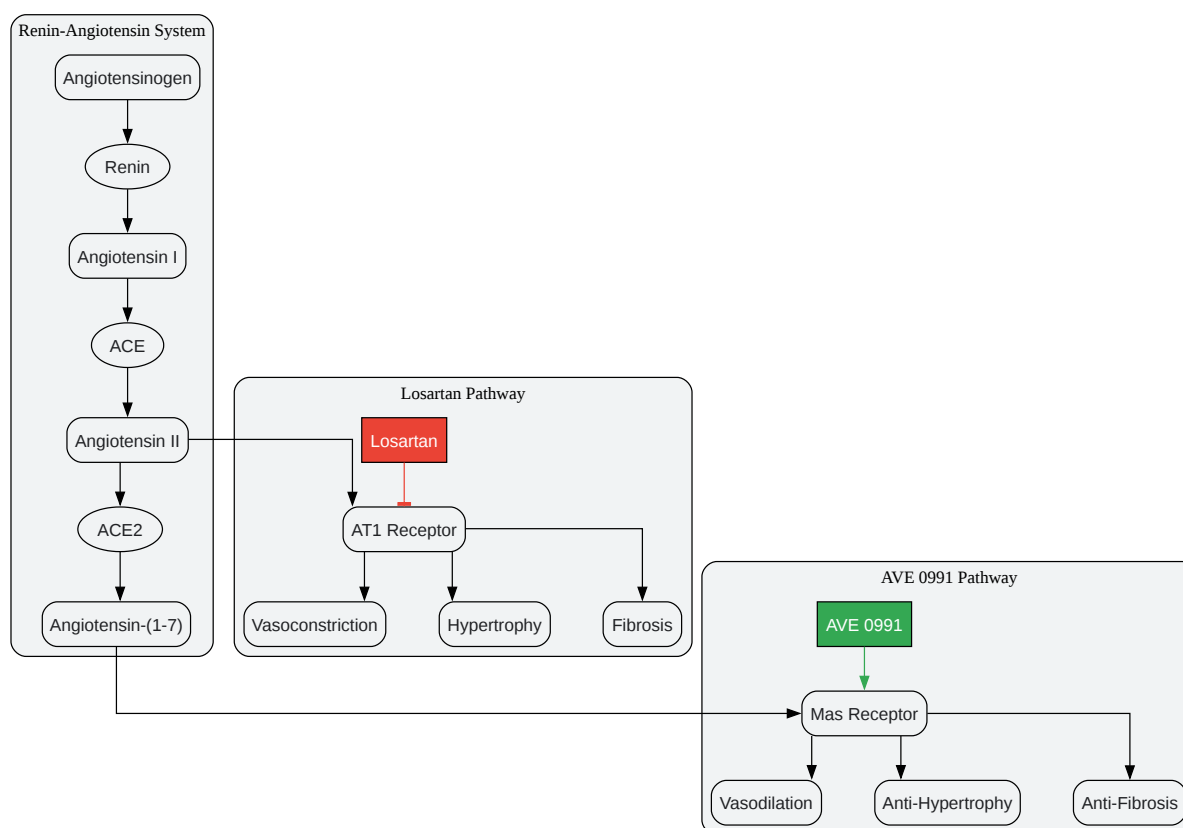
This guide provides an objective comparison of the pharmacological effects of AVE 0991 and losartan in various preclinical cardiovascular models. The information presented is collated from peer-reviewed experimental studies to assist researchers and drug development professionals in evaluating these two compounds.

At a Glance: Key Differences and Mechanisms of Action

Feature	AVE 0991	Losartan
Primary Target	Mas Receptor (MasR)	Angiotensin II Type 1 Receptor (AT1R)
Mechanism of Action	Agonist	Antagonist
Signaling Pathway	Activates the "protective" arm of the Renin-Angiotensin System (RAS)	Blocks the "pressor" arm of the Renin-Angiotensin System (RAS)
Primary Cardiovascular Effects	Vasodilation, anti-hypertrophic, anti-fibrotic, anti-inflammatory	Vasodilation, anti-hypertrophic, anti-fibrotic

Signaling Pathways

The distinct mechanisms of AVE 0991 and losartan are rooted in their opposing roles within the Renin-Angiotensin System (RAS). Losartan blocks the deleterious effects of Angiotensin II (Ang II) by inhibiting its binding to the AT1 receptor.[1][2][3][4][5] In contrast, AVE 0991 mimics the action of Angiotensin-(1-7) [Ang-(1-7)], a beneficial peptide of the RAS, by activating the Mas receptor, thereby promoting cardioprotective pathways.[6][7][8]



[Click to download full resolution via product page](#)

Figure 1: Signaling pathways of Losartan and AVE 0991 within the RAS.

Comparative Performance in Cardiovascular Models

Myocardial Ischemia-Reperfusion Injury

In a rat model of myocardial ischemia-reperfusion (I/R) injury, both AVE 0991 and losartan demonstrated protective effects by reducing the infarct size.[\[9\]](#)[\[10\]](#)

Treatment Group	Myocardial Infarct Size to Area at Risk Ratio (%IS/AR)	Reference
Control (I/R)	48.9 ± 8.8%	[9] [10]
AVE 0991	29.9 ± 4.8%	[9] [10]
Losartan + AVE 0991	30.8 ± 5.8%	[9] [10]

Cardiac Hypertrophy

Studies in various rat models have shown that both AVE 0991 and losartan can attenuate cardiac hypertrophy.

Model	Treatment	Key Findings	Reference
Renovascular Hypertensive Rats	AVE 0991	Reduced increased cardiac weight.	[5][10]
Isoproterenol-Induced Cardiac Dysfunction	AVE 0991	Prevented muscle hypertrophy.	[5][10]
Myocardial Infarction	AVE 0991	Attenuated hypertrophy and increase in cardiac weight.	[5][10]
Spontaneously Hypertensive Rats	Losartan	Significantly reduced the degree of cardiac hypertrophy (HW/BW ratio).	[3]
Nonobstructive Hypertrophic Cardiomyopathy (Human)	Losartan	Trend towards a significant difference in the percent change in LV mass (-5% with losartan vs. +5% with placebo).	[11]

Cardiac Fibrosis

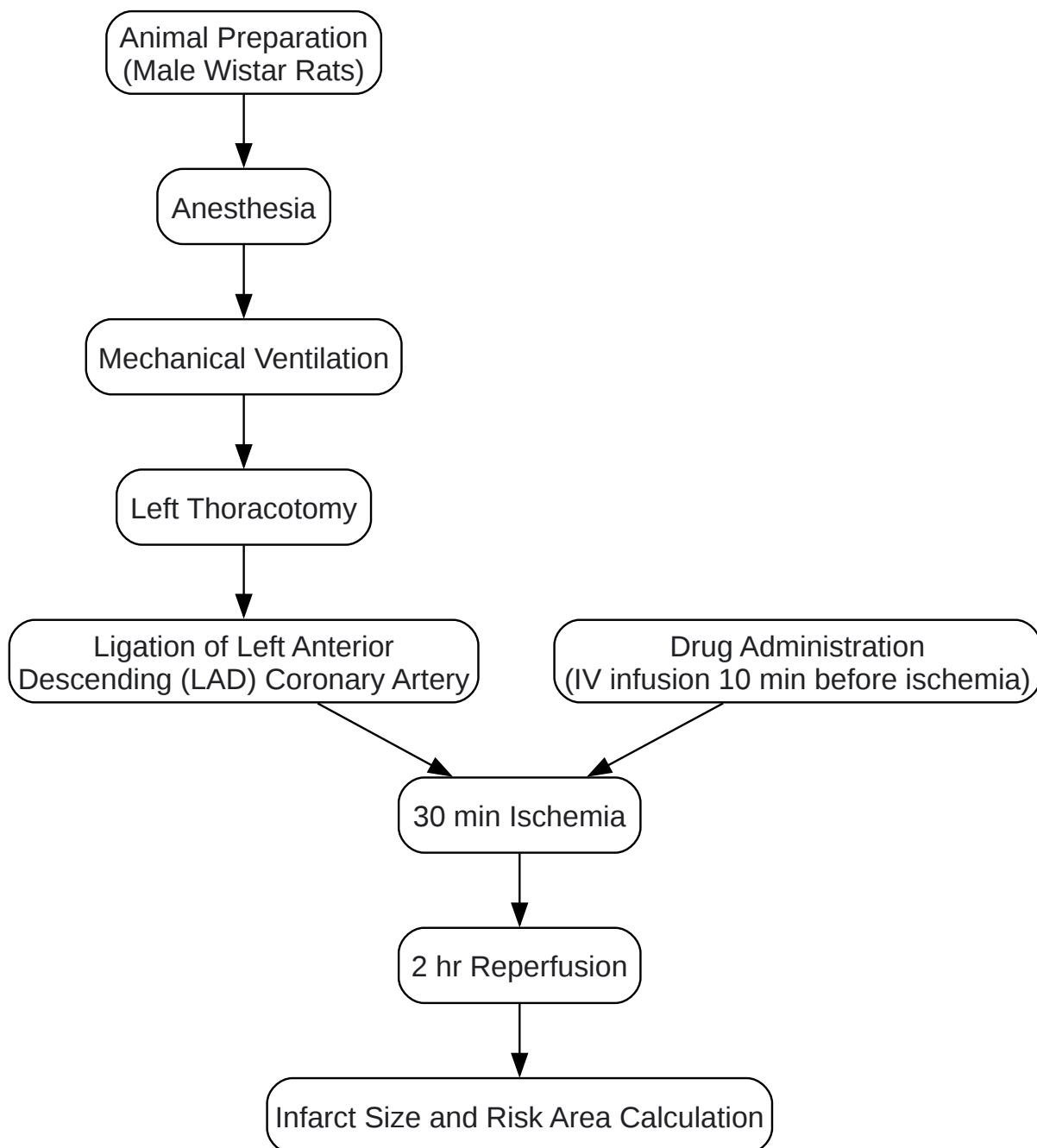
Both compounds have also been shown to reduce cardiac fibrosis in different experimental settings.

Model	Treatment	Key Findings	Reference
Renovascular Hypertensive Rats	AVE 0991	Reduced collagen deposition.	[5] [10]
Isoproterenol-Induced Cardiac Dysfunction	AVE 0991	Prevented collagen fiber deposition.	[5] [10]
Myocardial Infarction	AVE 0991	Reduced the synthesis and deposition of collagen type I and type III.	[5]
Long-Term Intensive Exercise (Rats)	Losartan	Prevented heart fibrosis by reducing increases in mRNA expression and protein levels of major fibrotic markers.	[1] [2]
Nonobstructive Hypertrophic Cardiomyopathy (Human)	Losartan	Significant difference in the percent change in the extent of late gadolinium enhancement (-23% with losartan vs. +31% with placebo).	[11]

Experimental Protocols

Myocardial Ischemia-Reperfusion (I/R) Model in Rats

This protocol is based on a study comparing the effects of AVE 0991 and losartan on myocardial I/R injury.[\[9\]](#)[\[10\]](#)



[Click to download full resolution via product page](#)

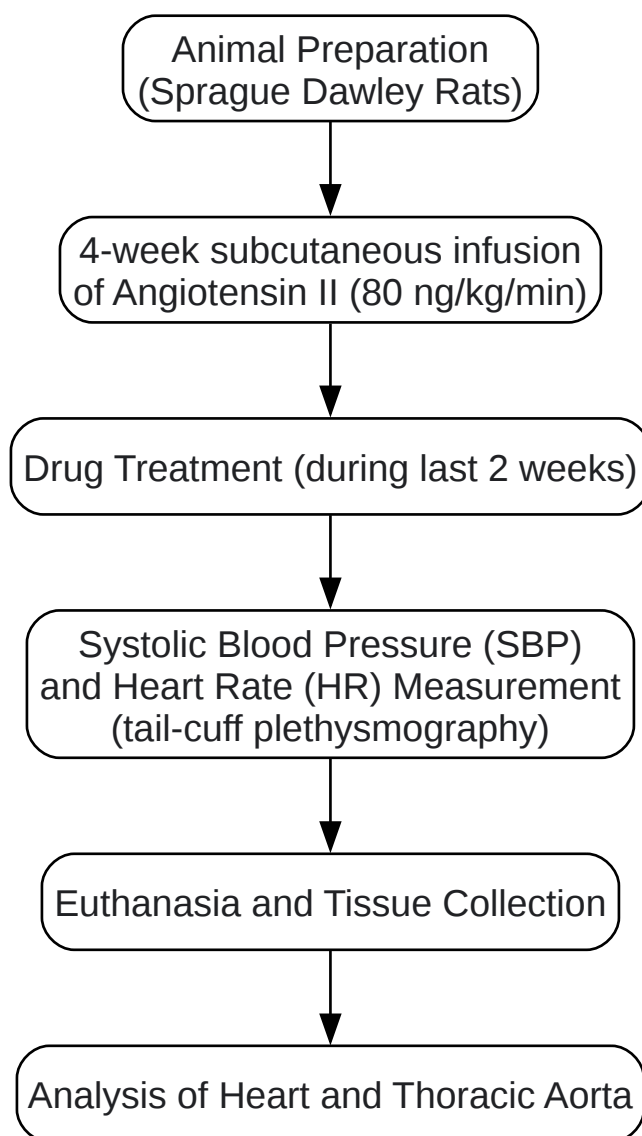
Figure 2: Workflow for the myocardial ischemia-reperfusion model.

Detailed Methodology:

- Animal Model: Male Wistar rats are used.
- Anesthesia and Ventilation: Animals are anesthetized, and mechanical ventilation is established.
- Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated for 30 minutes to induce ischemia.
- Reperfusion: The ligature is released to allow for 2 hours of reperfusion.
- Drug Administration:
 - AVE 0991: 576 µg/kg administered as an intravenous infusion 10 minutes before and throughout the ischemia period.[\[9\]](#)[\[10\]](#)
 - Losartan: 2 mg/kg administered as an intravenous infusion 10 minutes before and throughout the ischemia period.[\[9\]](#)[\[10\]](#)
- Outcome Measurement: At the end of reperfusion, the heart is excised to calculate the infarct size and the area at risk.

Angiotensin II-Induced Hypertension Model in Rats

This protocol is based on a study evaluating the effects of AVE 0991 in a hypertension model.
[\[12\]](#)



[Click to download full resolution via product page](#)

Figure 3: Workflow for the Angiotensin II-induced hypertension model.

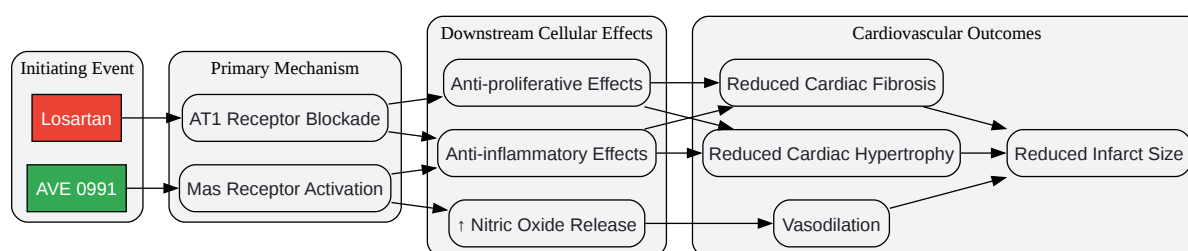
Detailed Methodology:

- Animal Model: Sprague Dawley rats are used.
- Induction of Hypertension: A 4-week subcutaneous infusion of Angiotensin II (80 ng/kg/min) is administered.
- Drug Administration: During the last two weeks of Ang II infusion, animals are treated with:

- AVE 0991: 576 µg/kg.[12]
- Outcome Measurement: Systolic blood pressure (SBP) and heart rate (HR) are recorded at specified intervals using tail-cuff plethysmography. Following euthanasia, the heart and thoracic aorta are collected for further analysis.

Logical Relationship of Downstream Effects

The distinct signaling pathways of AVE 0991 and losartan lead to a convergence of beneficial cardiovascular outcomes, albeit through different primary mechanisms.



[Click to download full resolution via product page](#)

Figure 4: Logical relationship of the downstream effects of AVE 0991 and Losartan.

In summary, both AVE 0991 and losartan exhibit significant cardioprotective effects in preclinical models. Their distinct mechanisms of action—Mas receptor activation for AVE 0991 and AT1 receptor blockade for losartan—offer different therapeutic approaches to mitigating cardiovascular disease pathologies such as myocardial ischemia-reperfusion injury, cardiac hypertrophy, and fibrosis. Further research is warranted to fully elucidate their comparative efficacy and potential for clinical translation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Losartan Prevents Heart Fibrosis Induced by Long-Term Intensive Exercise in an Animal Model | PLOS One [journals.plos.org]
- 3. academic.oup.com [academic.oup.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Evaluation of the cardioprotective and antihypertensive effect of AVE 0991 in normotensive and hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of the effects of losartan, captopril, angiotensin II type 2 receptor agonist compound 21, and MAS receptor agonist AVE 0991 on myocardial ischemia-reperfusion necrosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Losartan Attenuates Myocardial Endothelial-To-Mesenchymal Transition in Spontaneous Hypertensive Rats via Inhibiting TGF- β /Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Losartan reduces myocardial interstitial fibrosis in diabetic cardiomyopathy rats by inhibiting JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Captopril and Losartan on Cardiac Stereology in Rats with Renovascular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. Activation of the Mas receptors by AVE0991 and MrgD receptor using alamandine to limit the deleterious effects of Ang II-induced hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of AVE 0991 and Losartan in Preclinical Cardiovascular Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605699#ave-0991-versus-losartan-in-cardiovascular-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com